molecular formula C12H10FN3O B8708290 2-amino-N-(4-fluorophenyl)nicotinamide

2-amino-N-(4-fluorophenyl)nicotinamide

Cat. No.: B8708290
M. Wt: 231.23 g/mol
InChI Key: NNJWMOVZCZNVNS-UHFFFAOYSA-N
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Description

2-Amino-N-(4-fluorophenyl)nicotinamide is a nicotinamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and an amino substituent at the 2-position of the pyridine ring. The synthesis of such compounds typically involves coupling reactions, such as the use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to condense 6-thiadicidinic acid with 4-fluoroaniline, as seen in related N-(4-fluorophenyl)nicotinamide derivatives .

Properties

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

2-amino-N-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10FN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H2,14,15)(H,16,17)

InChI Key

NNJWMOVZCZNVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-amino-N-(4-fluorophenyl)nicotinamide can be contextualized by comparing it to analogous compounds, as outlined below:

Table 1: Comparative Analysis of Nicotinamide and Acetamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications Reference
This compound 2-amino-pyridine, 4-F-phenylamide C₁₂H₁₁FN₃O Theoretical: 232.09 Likely EEDQ-mediated coupling Potential kinase inhibition (hypothetical)
N-(4-Fluorophenyl)-6-((5-nitrofuran-2-yl)methylthio)-nicotinamide (22) 5-nitrofuran-thioether, 4-F-phenylamide C₁₈H₁₄FN₃O₃S 374.1 (ESI-MS) Method B (thionicotinamide + bromomethyl nitrofuran) Moderate purity (70%), nitrofuran may confer antibacterial activity
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) Thiazole-thioether, 4-F-phenylamide C₂₃H₁₉FN₃OS₂ 436.1 (ESI-MS) Method A (thionicotinamide + bromomethyl thiazole) Enhanced lipophilicity, potential kinase binding
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) Chloro-pyridine, pyridylmethyl, 4-F-phenylamide C₁₈H₁₄ClFN₃O Alkylation of 6-chloro-nicotinamide Increased steric bulk, possible CNS activity
2-Chloro-N-(4-fluorophenyl)acetamide Chloroacetamide, 4-F-phenylamide C₈H₇ClFNO 187.6 Condensation of chloroacetyl chloride with 4-fluoroaniline Intermediate for heterocyclic synthesis (e.g., piperazinediones)
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)nicotinamide Sulfonamide, ethoxyphenyl, nicotinamide C₂₀H₁₉N₃O₄S 397.45 Sulfonamide group may enhance metabolic stability

Structural and Functional Insights

  • Amino vs. Chloro Substituents: The 2-amino group in the target compound contrasts with chloro substituents in analogs like 72a.
  • Heterocyclic Modifications : Compounds 22 and 28 incorporate nitrofuran and thiazole moieties, respectively. These heterocycles introduce π-π stacking capabilities and electronic effects, which could modulate receptor affinity or redox activity .
  • Amide Backbone Variations : The simpler 2-chloro-N-(4-fluorophenyl)acetamide lacks the pyridine ring but shares the 4-fluorophenylamide motif. Its reduced complexity makes it a versatile intermediate but less likely to exhibit targeted bioactivity compared to nicotinamide derivatives .

Pharmacological Potential (Hypothetical)

While direct activity data for this compound is unavailable, its structural features suggest possible kinase inhibition or antimicrobial properties, akin to nitrofuran-containing analogs . The amino group’s hydrogen-bonding capacity could mimic ATP-binding motifs in kinases, a hypothesis supported by studies on related nicotinamides .

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